molecular formula C18H18N2O2S B2431917 3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2380044-36-8

3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2431917
CAS No.: 2380044-36-8
M. Wt: 326.41
InChI Key: NUQYFHIZKDWKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a furan-thiophene moiety

Properties

IUPAC Name

3-(dimethylamino)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20(2)15-6-3-5-13(9-15)18(21)19-11-16-10-14(12-23-16)17-7-4-8-22-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYFHIZKDWKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the furan-thiophene moiety. Common reagents used in these reactions include dimethylamine, furan, thiophene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzamide derivatives.

Scientific Research Applications

3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 3-(dimethylamino)-N-{[4-(furan-2-yl)phenyl]methyl}benzamide
  • 3-(dimethylamino)-N-{[4-(thiophen-2-yl)phenyl]methyl}benzamide

Uniqueness

The uniqueness of 3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.